Cas no 2171652-90-5 (6-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}hexanoic acid)

6-{3-Benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}hexanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc-protected amine group, a benzyl(methyl)amino side chain, and a hexanoic acid linker, offering versatility in solid-phase peptide synthesis (SPPS). The Fmoc group ensures selective deprotection under mild basic conditions, while the hydrophobic side chain enhances solubility in organic solvents. The hexanoic acid moiety facilitates conjugation or further functionalization, making it useful for constructing modified peptides or peptidomimetics. This compound is particularly valuable in medicinal chemistry and biochemical research for introducing tailored modifications into peptide backbones.
6-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}hexanoic acid structure
2171652-90-5 structure
Product Name:6-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}hexanoic acid
CAS No:2171652-90-5
MF:C32H37N3O5
MW:543.653288602829
CID:5963118
PubChem ID:165583590
Update Time:2025-10-28

6-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}hexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 6-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}hexanoic acid
    • 2171652-90-5
    • EN300-1535168
    • 6-{3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido}hexanoic acid
    • Inchi: 1S/C32H37N3O5/c1-35(20-23-12-4-2-5-13-23)21-29(31(38)33-19-11-3-6-18-30(36)37)34-32(39)40-22-28-26-16-9-7-14-24(26)25-15-8-10-17-27(25)28/h2,4-5,7-10,12-17,28-29H,3,6,11,18-22H2,1H3,(H,33,38)(H,34,39)(H,36,37)
    • InChI Key: RNDDABKGFWAWCM-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCCCCCC(=O)O)=O)CN(C)CC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 543.27332129g/mol
  • Monoisotopic Mass: 543.27332129g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 15
  • Complexity: 794
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 108Ų

6-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}hexanoic acid Pricemore >>

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Additional information on 6-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}hexanoic acid

Introduction to 6-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}hexanoic Acid (CAS No. 2171652-90-5)

6-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}hexanoic acid, identified by its CAS number 2171652-90-5, is a sophisticated compound that has garnered significant attention in the field of chemical and biomedical research. This molecule, characterized by its intricate structure, holds promise for various applications, particularly in the development of novel therapeutic agents and biochemical probes.

The compound's molecular framework is distinguished by the presence of multiple functional groups, including benzyl(methyl)amino and (9H-fluoren-9-yl)methoxycarbonyl moieties. These features not only contribute to its unique chemical properties but also open up possibilities for its use in targeted drug delivery systems and as a precursor in the synthesis of more complex pharmacological entities.

In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways with high specificity. The structure of 6-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}hexanoic acid aligns well with this trend, as it incorporates elements that are known to interact selectively with certain biological targets. For instance, the (9H-fluoren-9-yl)methoxycarbonyl group is often employed in medicinal chemistry to enhance the solubility and bioavailability of drugs, while the benzyl(methyl)amino moiety can serve as a hinge region for protein-protein interactions.

The compound's potential applications extend to the field of proteomics and enzyme inhibition. The presence of multiple amide bonds in its structure suggests that it may exhibit chelating properties, making it a candidate for use in metal ion sequestration or as a ligand in metal-based therapeutics. Furthermore, the hexanoic acid moiety at one end of the molecule provides a site for further functionalization, allowing researchers to tailor its properties for specific applications.

Recent studies have begun to explore the pharmacological profile of derivatives similar to 6-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}hexanoic acid. These investigations have revealed that such compounds can exhibit potent activity against various disease-related targets. For example, modifications to the benzyl(methyl)amino group have been shown to enhance binding affinity to certain enzymes involved in inflammatory pathways. Similarly, alterations to the (9H-fluoren-9-yl)methoxycarbonyl moiety have led to improved metabolic stability and prolonged half-life in vivo.

The synthesis of 6-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}hexanoic acid represents a significant achievement in synthetic chemistry. The multi-step process involves careful selection of reagents and conditions to ensure high yield and purity. Advanced techniques such as solid-phase peptide synthesis (SPPS) have been employed to construct the complex core structure efficiently. This approach not only streamlines the synthesis but also allows for easy modification at various positions along the molecular chain.

The compound's structural complexity also presents opportunities for computational studies. Molecular modeling techniques can be used to predict how it interacts with biological targets at the atomic level. These insights are crucial for designing derivatives with enhanced efficacy and reduced side effects. Additionally, computational methods can help optimize synthetic routes by predicting reaction outcomes before experimental trials are conducted.

In conclusion, 6-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}hexanoic acid (CAS No. 2171652-90-5) is a promising compound with diverse potential applications in pharmaceuticals and biotechnology. Its unique structural features make it an attractive candidate for further research into drug development and biochemical interactions. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in advancing therapeutic strategies.

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